molecular formula C21H20N4O2 B3557095 7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B3557095
M. Wt: 360.4 g/mol
InChI Key: LWWACQISHBYDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a tetrahydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methyl-substituted precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions typically use palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of specific functional groups with nucleophiles.

Scientific Research Applications

7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 7-BENZYL-3-METHYL-8-(4-METHYL-1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 7-BENZYL-1,3-DIMETHYL-8-(4-METHYL-1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 7-BENZYL-8-(4-BENZYL-1-PIPERAZINYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its specific substitution pattern and the presence of both benzyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-benzyl-3-methyl-1-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-15-8-6-7-11-17(15)13-25-20(26)18-19(23(2)21(25)27)22-14-24(18)12-16-9-4-3-5-10-16/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWACQISHBYDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=CN3CC4=CC=CC=C4)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
Reactant of Route 5
7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
Reactant of Route 6
7-BENZYL-3-METHYL-1-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

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